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Compound of Interest

Compound Name:
2,6-Dimethylpyridine-3,5-

dicarboxylic acid

Cat. No.: B1582308 Get Quote

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylpyridine-3,5-
dicarboxylic Acid

Abstract: This technical guide provides a comprehensive analysis of the core physical

properties of 2,6-Dimethylpyridine-3,5-dicarboxylic acid (CAS No: 2602-36-0). Designed for

researchers, scientists, and professionals in drug development, this document synthesizes

experimental data and theoretical predictions to offer field-proven insights into the compound's

behavior. We delve into its physicochemical characteristics, spectroscopic signature, and solid-

state properties, explaining the causality behind experimental observations and methodologies.

Introduction and Chemical Identity
2,6-Dimethylpyridine-3,5-dicarboxylic acid is a heterocyclic compound featuring a pyridine

core substituted with two methyl groups and two carboxylic acid functional groups. This

arrangement of functional groups imparts a unique combination of properties, making it a

valuable building block in medicinal chemistry and materials science. Its rigid structure and

capacity for strong intermolecular interactions, particularly hydrogen bonding, are central to

understanding its physical characteristics. The following sections provide a detailed exploration

of these properties, grounded in authoritative data.
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The compound's identity is unequivocally established through various nomenclature systems

and chemical identifiers.

Caption: 2D Structure of 2,6-Dimethylpyridine-3,5-dicarboxylic acid.

Table 1: Chemical Identifiers

Identifier Value Source

IUPAC Name
2,6-dimethylpyridine-3,5-
dicarboxylic acid

[1]

CAS Number 2602-36-0 [1][2]

Molecular Formula C₉H₉NO₄ [1][2]

Molecular Weight 195.17 g/mol [1][2]

Canonical SMILES
CC1=C(C=C(C(=N1)C)C(=O)O

)C(=O)O
[1]

| InChI Key | WQFXJSOUBPGBGW-UHFFFAOYSA-N |[1] |

Physicochemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure and

intermolecular forces. For 2,6-Dimethylpyridine-3,5-dicarboxylic acid, the presence of two

carboxylic acid groups and a pyridine nitrogen atom establishes a robust network of hydrogen

bonds, profoundly influencing its physical state, melting point, and solubility.

Table 2: Key Physicochemical Data
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Property Value Notes Source

Appearance
Off-white to light
brown solid

--- [2]

Melting Point >300 °C

High thermal stability

due to strong H-

bonding

[2]

Boiling Point 433.1 ± 45.0 °C

Predicted value;

decomposition may

occur first

[2]

Density 1.391 ± 0.06 g/cm³ Predicted value [2]

| pKa | 1.47 ± 0.25 | Predicted value, likely for the first dissociation |[2] |

Melting Point and Thermal Stability
The exceptionally high melting point of >300 °C is a hallmark of this molecule.[2] This is not

typical for an organic molecule of this size and is a direct consequence of extensive

intermolecular hydrogen bonding. The two carboxylic acid groups can form strong hydrogen-

bonded dimers with neighboring molecules, while the pyridine nitrogen can also act as a

hydrogen bond acceptor. This creates a highly stable, three-dimensional crystal lattice that

requires a large amount of thermal energy to disrupt.

Caption: Intermolecular hydrogen bonding between carboxylic acid groups.

Solubility Profile
Aqueous Solubility: Due to the strong intermolecular forces in the solid state, the compound

is expected to have low solubility in neutral water. However, its acidic nature means it will

readily dissolve in aqueous bases (e.g., NaOH, NaHCO₃) through deprotonation of the

carboxylic acid groups to form highly soluble carboxylate salts.

Organic Solubility: Solubility in organic solvents is dictated by the solvent's polarity. It is

expected to be soluble in polar aprotic solvents like DMSO and DMF, which can disrupt the
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hydrogen bonding network. Solubility is likely low in nonpolar solvents such as hexanes and

toluene.

Acidity (pKa)
The predicted pKa of 1.47 suggests that 2,6-Dimethylpyridine-3,5-dicarboxylic acid is a

relatively strong organic acid.[2] This value likely corresponds to the dissociation of the first

proton. The two carboxylic acid groups and the pyridine nitrogen mean the molecule is

polyprotic with multiple ionization states. The proximity of the electron-withdrawing pyridine ring

enhances the acidity of the carboxylic acid groups compared to a simple benzoic acid (pKa ≈

4.2).

The experimental determination of pKa values provides empirical validation of theoretical

predictions and is crucial for understanding the compound's behavior in solution.

Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume

of deionized water, potentially with a co-solvent like methanol if aqueous solubility is low.

Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer to maintain

constant temperature. Calibrate a pH electrode and immerse it in the solution.

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise

increments using a burette.

Data Collection: Record the pH of the solution after each addition of titrant.

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point, where half of the acid has been neutralized. For a diprotic acid, two

equivalence points and two half-equivalence points will be observed.
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pKa Determination Workflow

Prepare Analyte Solution

Titrate with Standardized Base

Calibrate pH Meter

Record pH vs. Volume

Plot Titration Curve

Determine pKa at Half-Equivalence Point(s)

Click to download full resolution via product page

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a

chemical compound.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. For this molecule, the

spectrum is dominated by the carboxylic acid and pyridine moieties.[1]
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O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300

cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the

carbonyl (C=O) stretch of the carboxylic acid.

C-N/C-C Stretches: Aromatic ring stretching vibrations for the pyridine core are expected in

the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H

stretches from the methyl groups appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H) and carbon (¹³C) atoms.

¹H NMR:

-COOH Protons: A very broad singlet far downfield (>10 ppm), which is often

exchangeable with D₂O.

Aromatic Proton: A singlet for the lone proton on the pyridine ring (at the C4 position).

-CH₃ Protons: A singlet integrating to 6 protons, as the two methyl groups are chemically

equivalent.

¹³C NMR:[1]

Carbonyl Carbons: Signals for the two equivalent carboxylic acid carbons are expected

around 165-175 ppm.

Aromatic Carbons: Distinct signals for the carbons of the pyridine ring.

Methyl Carbons: A single signal for the two equivalent methyl group carbons in the

aliphatic region (<30 ppm).

Conclusion
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The physical properties of 2,6-Dimethylpyridine-3,5-dicarboxylic acid are fundamentally

governed by its molecular structure. The presence of two carboxylic acid groups on a rigid

pyridine scaffold facilitates extensive intermolecular hydrogen bonding, resulting in an

exceptionally high melting point and pH-dependent solubility. Its spectroscopic signatures are

well-defined and directly reflect its constituent functional groups. This comprehensive

understanding is essential for its effective handling, storage, and application in scientific

research and development.

References
PubChem. (n.d.). 2,6-Dimethylpyridine-3,5-dicarboxylic acid. National Center for
Biotechnology Information.
PubChemLite. (n.d.). 2,6-dimethylpyridine-3,5-dicarboxylic acid (C9H9NO4).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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